1-Boc-3-piperidone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

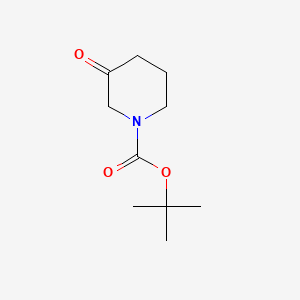

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFXIGDBUBXKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373568 | |

| Record name | 1-Boc-3-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98977-36-7 | |

| Record name | 1-Boc-3-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-3-piperidone: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-piperidone, also known as tert-butyl 3-oxopiperidine-1-carboxylate, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its piperidine (B6355638) core is a prevalent scaffold in a wide array of biologically active compounds and approved pharmaceuticals. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled and selective reactions, making it an invaluable building block in the synthesis of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and common synthetic protocols for this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is characterized by a piperidone ring with a ketone functional group at the 3-position and a Boc protecting group attached to the nitrogen atom. This structure provides a unique combination of reactivity and stability, making it a versatile intermediate in organic synthesis.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl 3-oxopiperidine-1-carboxylate[2][3] |

| CAS Number | 98977-36-7[1] |

| Molecular Formula | C₁₀H₁₇NO₃[1] |

| Molecular Weight | 199.25 g/mol [2] |

| SMILES String | CC(C)(C)OC(=O)N1CCCC(=O)C1[3] |

| InChI Key | RIFXIGDBUBXKEI-UHFFFAOYSA-N[3] |

| Synonyms | 1-Boc-3-piperidinone, N-Boc-3-piperidone, tert-Butyl 3-oxo-1-piperidinecarboxylate, 3-Oxo-piperidine-1-carboxylic acid tert-butyl ester[1][2][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. It is typically a white to light yellow crystalline solid at room temperature.[1]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to light yellow crystalline solid or off-white solid[1] |

| Melting Point | 35-40 °C[1][4] |

| Boiling Point | 289.8 ± 33.0 °C (Predicted)[5] |

| Density | 1.1 ± 0.1 g/cm³[4] |

| Solubility | Insoluble in water[4][5]. Soluble in organic solvents.[6] |

| Flash Point | > 230 °F (> 110 °C)[4][5] |

| Storage Temperature | 0-8 °C[1][5] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported, most commonly involving the oxidation of 1-Boc-3-hydroxypiperidine. Below are detailed protocols for two common oxidation methods.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

This method utilizes the mild and selective oxidizing agent Dess-Martin periodinane.

Experimental Workflow: Dess-Martin Oxidation

Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.

Detailed Protocol:

-

Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

-

Continue stirring at 0 °C for a period, then allow the reaction to warm to room temperature and stir for 18 hours.

-

A white solid will precipitate. Remove the solid by filtration and wash it with ethyl acetate.

-

Combine the organic filtrates and wash with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield this compound as a white solid.[7]

Method 2: Oppenauer-type Oxidation

This method employs an aluminum alkoxide catalyst for the oxidation.

Experimental Workflow: Oppenauer-type Oxidation

Caption: Workflow for the synthesis and purification of this compound via Oppenauer-type oxidation.

Detailed Protocol:

-

Charge a reaction flask with 1-Boc-3-hydroxypiperidine, pimelinketone, aluminum isopropoxide, and dichloromethane.

-

Heat the mixture to 80 °C and maintain for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a 10% sodium hydroxide (B78521) (NaOH) solution and stir for 30 minutes.

-

Filter the mixture.

-

From the filtrate, remove the dichloromethane by distillation at atmospheric pressure, followed by the removal of pimelinketone under reduced pressure.

-

Extract the residue with dichloromethane three times.

-

Combine the organic layers, dry, and concentrate to obtain the crude product.[8][9]

-

Purify the crude product by vacuum distillation at a pressure of 60 Pa and a temperature of 104-105 °C to yield pure this compound.[8][9]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its utility stems from the reactivity of the ketone and the ability to deprotect the Boc group under acidic conditions to reveal the secondary amine, which can then be further functionalized. It serves as a key intermediate in the development of:

-

Analgesics and anti-inflammatory agents [1]

-

Compounds targeting neurological disorders [1]

-

Chiral compounds through stereocontrolled synthesis

Safety and Handling

This compound is considered to be of low toxicity but can cause serious eye irritation.[4] Standard laboratory safety precautions should be observed when handling this compound.

Table 3: Safety Information

| Hazard Statement | Precautionary Measures |

| Causes serious eye irritation (H319)[2][4] | Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |

| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Use non-sparking tools.[4] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] |

Conclusion

This compound is a cornerstone intermediate for the synthesis of piperidine-containing molecules in pharmaceutical and chemical research. Its well-defined chemical properties and versatile reactivity, coupled with established synthetic protocols, make it an indispensable tool for medicinal chemists and organic synthesis professionals. This guide provides essential technical information to facilitate its effective and safe use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 98977-36-7 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 98977-36-7 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 3-oxopiperidine-1-carboxylate, a key intermediate in the pharmaceutical industry. The document details the common multi-step synthesis starting from 3-hydroxypiperidine (B146073), focusing on the critical oxidation of the hydroxyl group. Various oxidation methodologies are compared, and detailed experimental protocols are provided.

Introduction

Tert-butyl 3-oxopiperidine-1-carboxylate, also known as N-Boc-3-piperidone, is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperidine (B6355638) core is a prevalent scaffold in medicinal chemistry. This guide focuses on the prevalent synthetic pathway involving the oxidation of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine).

Overall Synthesis Workflow

The most common synthetic route to tert-butyl 3-oxopiperidine-1-carboxylate is a two-step process commencing with the readily available 3-hydroxypiperidine. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the hydroxyl group to a ketone.

Caption: General two-step synthesis of tert-butyl 3-oxopiperidine-1-carboxylate.

Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate

The protection of the nitrogen atom in 3-hydroxypiperidine is crucial to prevent side reactions during the subsequent oxidation step. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard method for this transformation.

Experimental Protocol: Boc Protection of 3-hydroxypiperidine

-

Reaction Setup: To a solution of 3-hydroxypiperidine in a suitable organic solvent such as dichloromethane (B109758) or a mixture of ethanol (B145695) and water, an inorganic base like sodium carbonate or sodium bicarbonate is added.

-

Addition of (Boc)₂O: Di-tert-butyl dicarbonate is added to the mixture, typically at room temperature. The molar ratio of 3-hydroxypiperidine to (Boc)₂O is generally 1:1.2 to 1:3.[1]

-

Reaction Time and Temperature: The reaction is stirred for a period ranging from 30 minutes to 10 hours at a temperature between -10°C and 50°C.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield tert-butyl 3-hydroxypiperidine-1-carboxylate.

A reported yield for this step is as high as 94%.[1]

Step 2: Oxidation of tert-Butyl 3-hydroxypiperidine-1-carboxylate

The oxidation of the secondary alcohol in tert-butyl 3-hydroxypiperidine-1-carboxylate to the corresponding ketone is the pivotal step in the synthesis. Several methods have been developed, each with its own advantages and disadvantages. The choice of oxidant and reaction conditions can significantly impact the yield, purity, and scalability of the process.

Comparison of Oxidation Methods

| Oxidation Method | Oxidizing Agent(s) | Typical Solvent | Temperature (°C) | Reported Yield | Notes |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to room temp. | High | Requires cryogenic temperatures and careful control of reagent addition. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room temp. | High | Mild conditions, but DMP is a specialty reagent. |

| TEMPO-catalyzed Oxidation | TEMPO, Sodium hypochlorite (B82951) | Dichloromethane | 0 - 30 | >67% (overall) | Catalytic use of TEMPO, cost-effective co-oxidant.[2] |

| Oppenauer Oxidation | Aluminum isopropylate, Ketone (e.g., acetone) | - | 30 - 150 | - | Avoids heavy metal oxidants.[1] |

Detailed Experimental Protocols

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize the alcohol.

-

Activation of DMSO: A solution of oxalyl chloride in dichloromethane is cooled to -78°C. A solution of DMSO in dichloromethane is then added dropwise, and the mixture is stirred for 10 minutes.

-

Addition of Alcohol: A solution of tert-butyl 3-hydroxypiperidine-1-carboxylate in dichloromethane is added slowly to the activated DMSO mixture at -78°C. The reaction is stirred for 20 minutes.

-

Quenching: Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water, and the pH is adjusted to ~4 with aqueous HCl. The organic layer is separated, washed with water and brine, dried, and concentrated to give the crude product, which is then purified by chromatography.

Caption: Workflow for the Swern oxidation.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols.

-

Reaction Setup: To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature.

-

Reaction Time: The reaction is typically stirred for 0.5 to 2 hours.[3]

-

Work-up: The reaction mixture is diluted with a suitable solvent and washed with a basic solution (e.g., saturated aqueous NaHCO₃) to remove the iodo-byproduct. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by flash chromatography.

Caption: Workflow for the Dess-Martin oxidation.

This method employs a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a stoichiometric amount of a co-oxidant, such as sodium hypochlorite.

-

Reaction Setup: Tert-butyl 3-hydroxypiperidine-1-carboxylate is dissolved in dichloromethane. A catalytic amount of TEMPO and a bromide salt (e.g., potassium bromide) are added.

-

Addition of Co-oxidant: An aqueous solution of sodium hypochlorite is added to the mixture, typically at a temperature between 0°C and 30°C.[2]

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

-

Work-up: Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product can be purified by distillation or chromatography.

A patent reports an overall yield of over 67% for the two-step synthesis (Boc protection and TEMPO oxidation) with a purity greater than 98%.[2]

Caption: Workflow for the TEMPO-catalyzed oxidation.

Conclusion

The synthesis of tert-butyl 3-oxopiperidine-1-carboxylate is a well-established process, with the oxidation of the corresponding 3-hydroxy precursor being the key transformation. The choice of oxidation method depends on factors such as scale, cost, and available equipment. For laboratory-scale synthesis, Swern and Dess-Martin oxidations offer high yields and reliability. For larger-scale production, the TEMPO-catalyzed oxidation presents a more cost-effective and environmentally friendly alternative. This guide provides the necessary technical details for researchers and drug development professionals to select and implement the most suitable synthetic route for their specific needs.

References

- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

The Versatile Scaffold: An In-Depth Technical Guide to N-Boc-3-piperidone in Medicinal Chemistry

Introduction: N-tert-butyloxycarbonyl-3-piperidone (N-Boc-3-piperidone) has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a reactive ketone functionality and a protected amine, allow for facile chemical modification and elaboration into complex molecular architectures. This technical guide provides a comprehensive overview of the applications of N-Boc-3-piperidone in drug discovery and development, detailing its use in the synthesis of compounds targeting a range of diseases, including diabetes, cancer, viral infections, and neurodegenerative disorders.

Core Applications of N-Boc-3-piperidone

N-Boc-3-piperidone serves as a crucial starting material for the synthesis of various substituted piperidine (B6355638) derivatives, which are prevalent structural motifs in numerous approved drugs and clinical candidates. The ketone at the 3-position is a key handle for introducing molecular diversity through reactions such as reductive amination, aldol (B89426) condensation, and the formation of spiropiperidinyl moieties.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Diabetes

One of the most significant applications of N-Boc-3-piperidone is in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The chiral amine derived from N-Boc-3-piperidone, (R)-3-(Boc-amino)piperidine, is a key intermediate in the synthesis of Linagliptin.[1][2] DPP-IV inhibitors work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion in a glucose-dependent manner.[3]

Experimental Protocol: Synthesis of (R)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone

A common method for the synthesis of the key chiral amine intermediate for DPP-IV inhibitors involves the asymmetric reductive amination of N-Boc-3-piperidone.[1]

-

Enamine Formation: N-Boc-3-piperidone is reacted with a chiral amine, such as (R)-α-methylbenzylamine, to form an intermediate enamine.[1]

-

Diastereoselective Reduction: The resulting enamine is then hydrogenated, where the chiral auxiliary directs the addition of hydrogen to stereoselectively form the desired (R)-aminopiperidine derivative.

-

Deprotection: The chiral auxiliary is subsequently removed to yield (R)-N-Boc-3-aminopiperidine.[1]

Anticancer Agents

N-Boc-3-piperidone derivatives have been extensively explored in the development of novel anticancer agents. The piperidone core can be functionalized to generate compounds that inhibit various cancer-related targets, including kinases and tubulin.

The piperidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of N-Boc-3-piperidone are utilized in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib, which are used in the treatment of autoimmune diseases and certain cancers.[4][5] The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in various malignancies.

N-Boc-3-piperidone can undergo aldol condensation with various aromatic aldehydes to yield bis-chalcone analogs.[6] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[7] The presence of the Boc-protecting group has been shown to be important for the anticancer activity of these piperidone-based chalcones.[7]

| Compound ID | Cancer Cell Line | GI50 (µg/mL) | Reference |

| 4c | PC3 (Prostate) | 17.1 - 22.9 | [7] |

| 4c | 22RV1 (Prostate) | 17.1 - 22.9 | [7] |

| Various | LoVo (Colorectal) | 0.84 - 34.7 | [7] |

| Various | COLO 205 (Colorectal) | 0.84 - 34.7 | [7] |

Experimental Protocol: Synthesis of N-Boc-piperidone Chalcones

-

Aldol Condensation: N-Boc-4-piperidone (a positional isomer often used in these syntheses) is reacted with a substituted benzaldehyde (B42025) in the presence of a base, such as lithium hydroxide (B78521) (LiOH), in an alcoholic solvent (e.g., methanol (B129727) or ethanol).[7]

-

Purification: The resulting product is purified by crystallization or column chromatography to yield the desired 4-Boc-piperidone chalcone.[7]

Antiviral Agents

The versatility of the N-Boc-3-piperidone scaffold has also been exploited in the development of antiviral agents. Piperidine-based derivatives have shown inhibitory activity against a range of viruses, including the influenza virus.[8][9]

| Compound ID | Virus Strain | EC50 (µM) | Reference |

| 11e | Influenza A | 0.05 | [8] |

| Various | Influenza A/H1N1 | Effective | [9] |

Experimental Protocol: Reductive Amination for Synthesis of Piperidine Derivatives

Reductive amination is a key reaction for functionalizing the ketone of N-Boc-3-piperidone to introduce diverse amine substituents, which is a common strategy in the synthesis of antiviral and other bioactive molecules.[10][11]

-

Imine/Iminium Ion Formation: N-Boc-3-piperidone is reacted with a primary or secondary amine in the presence of a mild acid catalyst to form an imine or iminium ion intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), is then added in the same pot to selectively reduce the imine/iminium ion to the corresponding amine.[10]

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified.

Agents for Neurodegenerative Diseases

The piperidine moiety is a common structural feature in compounds targeting the central nervous system (CNS). Derivatives of N-Boc-3-piperidone have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and histone deacetylase (HDAC).[12]

| Compound ID | Target | IC50 (µM) | Reference |

| d5 | HDAC | 0.17 | [12] |

| d5 | AChE | 6.89 | [12] |

| d10 | HDAC | 0.45 | [12] |

| d10 | AChE | 3.22 | [12] |

Conclusion

N-Boc-3-piperidone is a highly valuable and versatile building block in medicinal chemistry. Its utility spans a wide range of therapeutic areas, from metabolic disorders to oncology and infectious diseases. The ability to readily functionalize the piperidone ring through well-established chemical transformations allows for the efficient generation of diverse compound libraries for drug discovery. The continued exploration of novel synthetic methodologies and applications of N-Boc-3-piperidone is expected to yield new and improved therapeutic agents in the future.

References

- 1. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. oatext.com [oatext.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-3-piperidone (CAS: 98977-36-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-3-piperidone, a key intermediate in organic and medicinal chemistry. This document outlines its chemical and physical properties, safety and handling guidelines, and detailed experimental protocols for its synthesis.

Core Specifications

This compound, systematically named tert-butyl 3-oxopiperidine-1-carboxylate, is a heterocyclic compound widely used as a building block in the synthesis of complex molecules.[1][2] Its utility is prominent in the development of pharmaceutical agents, particularly those targeting pain, inflammation, and neurological disorders.[1][2][3]

Chemical and Physical Properties

The specifications for this compound are summarized below, providing researchers with essential data for experimental design and implementation.

| Property | Value | References |

| CAS Number | 98977-36-7 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [4][5] |

| Molecular Weight | 199.25 g/mol | [4][5][6][7] |

| Appearance | White to yellow low melting solid or clear colorless liquid | [1][3][6][8] |

| Melting Point | 35-40 °C | [1][3][4][6][8] |

| Density | ~1.1 g/cm³ | [3][6] |

| Purity | Typically ≥97% | [1][4] |

| Solubility | Insoluble in water, soluble in organic solvents. | [6][8][9] |

| Storage Conditions | 0-8 °C, in a dry, cool, and well-ventilated place. | [1][3][4][6] |

Nomenclature and Identifiers

| Identifier Type | Identifier | References |

| IUPAC Name | tert-butyl 3-oxopiperidine-1-carboxylate | [7][10] |

| Synonyms | N-Boc-3-piperidone, 1-(tert-Butoxycarbonyl)-3-piperidone, 3-Oxo-piperidine-1-carboxylic acid tert-butyl ester | [1][6] |

| InChI Key | RIFXIGDBUBXKEI-UHFFFAOYSA-N | [4][10] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(=O)C1 | [4][10] |

Experimental Protocols

The synthesis of this compound is critical for its application in research and development. Below are detailed methodologies for its preparation.

Synthesis of this compound via Oxidation of 1-Boc-3-piperidinol

One common route for the synthesis of this compound involves the oxidation of 1-Boc-3-piperidinol.

Method 1: Using Dess-Martin Periodinane

This method employs Dess-Martin periodinane as the oxidizing agent.

-

Materials: 1-Boc-3-piperidinol (tert-butyl 3-hydroxypiperidine-1-carboxylate), Dess-Martin periodinane, Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

Dissolve 1-Boc-3-piperidinol (1.0 equivalent) in DCM in a reaction flask and cool the solution to 0°C.[11]

-

Add Dess-Martin periodinane (1.1 equivalents) to the solution in portions while maintaining the temperature at 0°C.[11]

-

Stir the reaction mixture at 0°C for a period, then allow it to slowly warm to room temperature.[11]

-

Continue stirring at room temperature for 18 hours, during which a white solid will precipitate.[11]

-

Filter the mixture to remove the white solid and wash the solid with EtOAc.[11]

-

Combine the organic phases and wash with a saturated NaHCO₃ solution.[11]

-

Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.[11]

-

Method 2: Using Pyridinium (B92312) Chlorochromate (PCC)

This protocol utilizes pyridinium chlorochromate as the oxidizing agent.

-

Materials: 1-Boc-3-piperidinol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Ethyl acetate.

-

Procedure:

-

Prepare a solution of PCC (3.0 equivalents) in DCM.[11]

-

Add a solution of 1-Boc-3-piperidinol (1.0 equivalent) in DCM to the PCC solution at room temperature.[11]

-

Stir the reaction mixture for 18 hours at room temperature.[11]

-

Dilute the reaction mixture with ethyl acetate.[11]

-

Filter the mixture through a silica (B1680970) gel bed and concentrate the filtrate under vacuum to yield the product.[11]

-

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 3-hydroxypyridine (B118123), a common starting material.

Caption: Synthesis workflow from 3-hydroxypyridine to pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds.[3][8] Its piperidine (B6355638) core is a common structural motif in many bioactive molecules.[2] The Boc-protecting group allows for selective reactions at other positions of the molecule, and the ketone functionality provides a handle for further chemical transformations.[2] It is notably used in the synthesis of compounds for pain and inflammation treatment, as well as in the development of agents for neurological disorders.[1][3]

Logical Relationship in Asymmetric Synthesis

The ketone in this compound is a key functional group for stereoselective synthesis, for example, in the production of chiral amines.

Caption: Use of this compound in the synthesis of chiral aminopiperidines.

Safety and Handling

This compound is classified as causing serious eye irritation.[6][7] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 98977-36-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 98977-36-7 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. Page loading... [wap.guidechem.com]

The Strategic Role of 1-Boc-3-piperidone in the Synthesis of Novel Analgesics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Boc-3-piperidone, a versatile synthetic intermediate, has emerged as a critical building block in the development of novel analgesic compounds. Its unique structural features, including a Boc-protected nitrogen and a ketone functionality at the 3-position of the piperidine (B6355638) ring, offer a strategic advantage for the synthesis of a diverse range of pharmacologically active molecules. This technical guide explores the pivotal role of this compound in the synthesis of analgesics, with a particular focus on the development of kappa-opioid receptor (KOR) agonists. This class of analgesics holds promise for potent pain relief with a reduced side effect profile compared to traditional mu-opioid receptor agonists.

Core Synthetic Strategies and Applications

This compound serves as a versatile scaffold for the introduction of various pharmacophores necessary for analgesic activity. Key chemical transformations involving this intermediate include olefination reactions, such as the Horner-Wadsworth-Emmons reaction, followed by stereoselective reductions and functional group manipulations. These reactions enable the construction of complex piperidine derivatives with precise control over stereochemistry, a crucial factor in receptor binding and pharmacological activity.

A significant application of this compound lies in the synthesis of KOR agonists. While direct synthesis protocols starting from this compound are not extensively documented in publicly available literature, its structural isomer, 1-Boc-4-piperidone, is widely used in the synthesis of potent analgesics like fentanyl and its analogs. The synthetic methodologies employed for the 4-piperidone (B1582916) isomer are largely adaptable to this compound for the generation of novel 3-substituted piperidine analgesics.

The general synthetic approach involves the conversion of the ketone in this compound to an exocyclic double bond, which can then be functionalized to introduce the desired side chains. This is followed by deprotection of the Boc group and subsequent N-alkylation or N-acylation to complete the synthesis of the target analgesic molecule.

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Reaction to form Olefin Intermediate

This step introduces a crucial carbon-carbon double bond, which serves as a handle for further functionalization.

-

Reaction: this compound is reacted with a phosphonate (B1237965) ylide, such as diethyl (cyanomethyl)phosphonate, in the presence of a strong base to yield the corresponding olefin.

-

Reagents and Conditions:

-

This compound

-

Diethyl (cyanomethyl)phosphonate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Reaction Temperature: 0 °C to room temperature

-

-

Procedure Outline:

-

A solution of diethyl (cyanomethyl)phosphonate in anhydrous THF is added dropwise to a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere.

-

The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

A solution of this compound in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Step 2: Reduction of the Nitrile and Double Bond

This step saturates the exocyclic double bond and reduces the nitrile to a primary amine, a common feature in many analgesic structures.

-

Reaction: The olefin intermediate is subjected to catalytic hydrogenation to reduce both the double bond and the nitrile group.

-

Reagents and Conditions:

-

Olefin intermediate from Step 1

-

Raney Nickel or Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Elevated pressure and temperature may be required.

-

-

Procedure Outline:

-

The olefin intermediate is dissolved in a suitable solvent (e.g., methanol).

-

The catalyst (e.g., Raney Nickel) is added to the solution.

-

The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere.

-

The reaction is monitored until the starting material is consumed.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amine intermediate.

-

Step 3: N-Acylation of the Piperidine Nitrogen

After deprotection of the Boc group, the final pharmacophore is introduced by acylation of the piperidine nitrogen.

-

Reaction: The Boc-protected amine intermediate is first deprotected using an acid, and the resulting secondary amine is then acylated.

-

Reagents and Conditions (Deprotection):

-

Boc-protected amine intermediate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

-

-

Reagents and Conditions (Acylation):

-

Deprotected piperidine intermediate

-

An appropriate acyl chloride or carboxylic acid with a coupling agent (e.g., DCC, EDC)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

-

-

Procedure Outline:

-

The Boc-protected intermediate is treated with an acid to remove the Boc group.

-

The resulting salt is neutralized, and the free amine is dissolved in an anhydrous solvent.

-

The acylating agent and a base are added, and the reaction is stirred at room temperature until completion.

-

The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The final product is purified by crystallization or column chromatography.

-

Quantitative Data

The following table summarizes typical yields for the key transformations described above, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |

| 1 | Horner-Wadsworth-Emmons | This compound | Olefin intermediate | 85-95 |

| 2 | Catalytic Hydrogenation | Olefin intermediate | Saturated amine intermediate | 70-85 |

| 3 | N-Acylation | Deprotected amine intermediate | Final analgesic compound | 80-95 |

Signaling Pathways and Visualization

Analgesics derived from this compound are often designed to target opioid receptors, particularly the kappa-opioid receptor (KOR). Activation of KOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and pain perception.

Synthetic Workflow

The general synthetic pathway from this compound to a potential analgesic is depicted below.

The Versatile Scaffold: Harnessing 1-Boc-3-piperidone for the Development of Novel Anti-Inflammatory Agents

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide array of diseases, ranging from autoimmune disorders to neurodegenerative conditions. The development of effective and targeted anti-inflammatory therapies remains a cornerstone of modern drug discovery. Within the medicinal chemist's toolkit, certain molecular scaffolds serve as privileged starting points for the synthesis of diverse and biologically active compounds. 1-Boc-3-piperidone, a readily available and versatile building block, has emerged as a significant precursor in the design and synthesis of novel anti-inflammatory agents. Its inherent structural features allow for facile modification and the introduction of various pharmacophoric elements, leading to the generation of potent inhibitors of key inflammatory mediators and signaling pathways. This technical guide provides an in-depth overview of the use of this compound in the development of anti-inflammatory drugs, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

The Synthetic Utility of this compound

This compound, chemically known as tert-butyl 3-oxopiperidine-1-carboxylate, possesses a unique combination of a reactive ketone functionality and a Boc-protected piperidine (B6355638) ring. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the nitrogen atom, rendering it stable under a variety of reaction conditions while allowing for straightforward deprotection when necessary. The ketone at the 3-position provides a versatile handle for a multitude of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine substituents and build 3-aminopiperidine scaffolds.

-

Aldol Condensation: To construct α,β-unsaturated ketone derivatives.

-

Spirocyclization: To generate complex, three-dimensional spirocyclic structures.

These synthetic routes, originating from this compound, have paved the way for the discovery of potent inhibitors of various inflammatory targets.

Case Study 1: Piperidin-4-one Derivatives as Multi-Cytokine Inhibitors

While not a direct starting material, the synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones highlights the potential of the piperidone core, a close structural relative of this compound, in developing potent anti-inflammatory agents. These compounds have demonstrated significant inhibitory activity against a range of pro-inflammatory cytokines and mediators.

Quantitative Anti-Inflammatory Activity

The following table summarizes the in vitro inhibitory activities of representative piperidin-4-one derivatives against various inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.

| Compound | Target | IC50 (µM) |

| c6 | TNF-α | 1.8 ± 0.2 |

| IL-6 | 2.1 ± 0.3 | |

| IL-1β | 3.5 ± 0.4 | |

| PGE2 | 1.5 ± 0.1 | |

| NO | 2.5 ± 0.3 | |

| c10 | TNF-α | 2.5 ± 0.3 |

| IL-6 | 3.2 ± 0.4 | |

| IL-1β | 4.1 ± 0.5 | |

| PGE2 | 2.0 ± 0.2 | |

| NO | 3.1 ± 0.4 |

Data adapted from a study on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones.

Experimental Protocols

General Synthesis of N-Substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones:

A mixture of the appropriate N-substituted piperidin-4-one (1 mmol), 2-(trifluoromethyl)benzaldehyde (B1295035) (2.2 mmol), and sodium hydroxide (B78521) (2.5 mmol) in ethanol (B145695) (20 mL) is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product.

In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema):

-

Male Wistar rats (180-220 g) are divided into groups (n=6).

-

The test compounds (e.g., c6 or c10, at doses of 2.5 and 10 mg/kg) or a vehicle control are administered orally 1 hour before carrageenan injection.

-

Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

-

Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway

The inhibition of TNF-α, IL-6, and IL-1β suggests that these piperidin-4-one derivatives may interfere with the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of piperidin-4-one derivatives.

Case Study 2: Spirocyclic Piperidines as Janus Kinase (JAK) Inhibitors - The Case of Delgocitinib

A more direct application of a this compound derivative is in the synthesis of spirocyclic structures, which are key components of several modern therapeutics. Delgocitinib (JTE-052), a potent pan-Janus kinase (JAK) inhibitor approved for the treatment of atopic dermatitis, features a spirocyclic piperidine scaffold. The synthesis of such complex molecules often begins with simpler piperidone precursors.

Quantitative Anti-Inflammatory Activity (JAK Inhibition)

Delgocitinib exhibits potent inhibitory activity against multiple JAK isoforms, which are critical for the signaling of numerous cytokines involved in inflammation and immunity.

| Compound | Target | IC50 (nM) |

| Delgocitinib | JAK1 | 2.8 |

| JAK2 | 2.6 | |

| JAK3 | 9.9 | |

| TYK2 | 28 |

Data represents the inhibitory concentrations against the respective Janus kinase isoforms.

Experimental Protocols

Conceptual Synthetic Workflow for a Spirocyclic Piperidine Core:

The synthesis of a spirocyclic piperidine core, a key feature of Delgocitinib, can be conceptualized to start from a derivative of this compound. A representative workflow is outlined below.

Figure 2: Conceptual workflow for the synthesis of a spirocyclic piperidine core for JAK inhibitors.

JAK Enzyme Inhibition Assay:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

-

The enzymes are incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of the test compound (e.g., Delgocitinib).

-

The kinase reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is quantified using a suitable method, such as mobility shift microfluidic electrophoresis.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway

JAK inhibitors like Delgocitinib block the signaling of multiple pro-inflammatory cytokines that rely on the JAK-STAT pathway. This leads to a broad suppression of the inflammatory response.

Figure 3: The JAK-STAT signaling pathway and the inhibitory action of Delgocitinib.

Future Directions and Conclusion

The examples of piperidin-4-one derivatives and the spirocyclic scaffold of Delgocitinib underscore the immense potential of this compound as a starting material in the development of novel anti-inflammatory agents. The versatility of its ketone functionality allows for the exploration of a vast chemical space, leading to the identification of compounds with diverse mechanisms of action. Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound-derived compounds for specific inflammatory targets.

-

Novel Scaffolds: The development of new synthetic methodologies to generate unique and patentable piperidine-based scaffolds with improved pharmacological properties.

-

Targeting Emerging Inflammatory Pathways: The application of this compound in the synthesis of inhibitors for novel and less-explored inflammatory targets.

Spectroscopic Profile of 1-Boc-3-piperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure

References

Methodological & Application

Synthesis of 1-Boc-3-piperidone from 3-hydroxypyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Boc-3-piperidone, a key intermediate in the development of various pharmaceutical agents. The synthesis commences from the readily available starting material, 3-hydroxypyridine (B118123), and proceeds through a three-step sequence involving reduction, protection, and oxidation.

Introduction

This compound is a versatile building block in medicinal chemistry, utilized in the synthesis of a range of bioactive molecules. Its piperidine (B6355638) core is a common motif in many pharmaceuticals, and the presence of the ketone functionality allows for a variety of subsequent chemical transformations. The synthetic route described herein is a reliable and scalable method for the preparation of this important intermediate.

Overall Synthesis Workflow

The synthesis of this compound from 3-hydroxypyridine is accomplished in three primary stages:

-

Hydrogenation of 3-hydroxypyridine: The aromatic pyridine (B92270) ring is reduced to a piperidine ring to yield 3-hydroxypiperidine (B146073).

-

Boc Protection: The secondary amine of 3-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent oxidation step.

-

Oxidation: The secondary alcohol of 1-Boc-3-hydroxypiperidine is oxidized to the corresponding ketone, yielding the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine

This step can be achieved through various catalytic hydrogenation methods. Below are protocols for two effective methods.

Method A: Using Rhodium-Nickel/Carbon Catalyst [1]

| Parameter | Value |

| Reactants | |

| 3-Hydroxypyridine | 10 g (0.11 mol) |

| Rhodium-Nickel/Carbon Catalyst (10% Rh, 1% Ni) | 1 g |

| Phosphoric Acid | 0.3 g (3.1 mmol) |

| Solvent | |

| Isopropanol (B130326) | 55 mL |

| Reaction Conditions | |

| Hydrogen Pressure | 3 atm |

| Temperature | 25 °C |

| Reaction Time | 3 hours |

| Work-up & Purification | |

| Procedure | Filtration of catalyst, concentration of filtrate under reduced pressure, and vacuum distillation (65-67 °C, 2 mmHg). |

| Yield | 96% |

Protocol:

-

To a suitable autoclave, add 3-hydroxypyridine (10 g), rhodium-nickel/carbon catalyst (1 g), phosphoric acid (0.3 g), and isopropanol (55 mL).

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with hydrogen to 3 atm.

-

Stir the reaction mixture at 25 °C for 3 hours.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation (65-67 °C, 2 mmHg) to obtain 3-hydroxypiperidine.

Method B: Using Rhodium on Carbon Catalyst [2]

| Parameter | Value |

| Reactants | |

| 3-Hydroxypyridine | 100 kg |

| 5% Rhodium on Carbon | 1 kg |

| Solvent | |

| Water | 100 L |

| Reaction Conditions | |

| Hydrogen Pressure | 5 MPa |

| Temperature | 90 °C |

| Reaction Time | 48 hours |

| Work-up & Purification | |

| Procedure | Cooling, filtration of catalyst, and vacuum distillation of the filtrate (67-69 °C, 26.6 Pa). |

| Yield | 81.3% |

Protocol:

-

In a large-scale autoclave, combine 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L).

-

Seal the reactor and pressurize with hydrogen to 5 MPa.

-

Heat the mixture to 90 °C and maintain for 48 hours with stirring.

-

Cool the reactor to room temperature and vent the hydrogen.

-

Filter the mixture to recover the catalyst.

-

The filtrate is subjected to vacuum distillation, collecting the fraction at 67-69 °C (26.6 Pa) to yield 3-hydroxypiperidine as a white solid upon cooling.[2]

Step 2: Boc Protection of 3-Hydroxypiperidine

This protocol details the protection of the secondary amine of 3-hydroxypiperidine with a Boc group.

| Parameter | Value |

| Reactants | |

| 3-Hydroxypiperidine | 96 g |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 311 g |

| Sodium Carbonate | 35 g |

| Solvent | |

| 50% Ethanol | 400 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Work-up & Purification | |

| Procedure | Neutralization with HCl, extraction with dichloromethane (B109758), drying, and concentration under reduced pressure. |

| Yield | 94% |

Protocol: [3]

-

In a 1000 mL reaction flask, dissolve 3-hydroxypiperidine (96 g) in 400 mL of 50% ethanol.

-

Add sodium carbonate (35 g) to the solution.

-

At room temperature, add di-tert-butyl dicarbonate (311 g) dropwise over 1 hour.

-

Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.

-

Adjust the pH of the solution to 6-7 with hydrochloric acid.

-

Extract the mixture three times with dichloromethane (300 mL total).

-

Dry the combined organic layers and concentrate under reduced pressure to obtain 1-Boc-3-hydroxypiperidine.[3]

Step 3: Oxidation of 1-Boc-3-hydroxypiperidine to this compound

Several oxidation methods can be employed for this transformation. The Oppenauer oxidation is a mild and effective choice.

Method: Oppenauer Oxidation [3]

| Parameter | Value |

| Reactants | |

| 1-Boc-3-hydroxypiperidine | 179 g |

| Aluminum isopropoxide | 88 g |

| Acetone (B3395972) | 1300 g |

| Solvent | |

| Dichloromethane | 400 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 8 hours |

| Work-up & Purification | |

| Procedure | Quenching with NaOH, filtration, solvent removal, extraction with dichloromethane, concentration, and vacuum distillation (104-105 °C, 60 Pa). |

| Yield | 92.9% |

-

In a 2 L reaction flask, combine 1-Boc-3-hydroxypiperidine (179 g), acetone (1300 g), aluminum isopropoxide (88 g), and dichloromethane (400 mL).

-

Heat the mixture to 80 °C and maintain for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 200 mL of 10% sodium hydroxide (B78521) solution and stir for 30 minutes.

-

Filter the mixture.

-

Remove the dichloromethane from the filtrate by distillation at atmospheric pressure, followed by removal of acetone under reduced pressure.

-

Extract the residue three times with dichloromethane (300 mL total).

-

Dry the combined organic layers and concentrate to obtain the crude product.

-

Purify the crude this compound by vacuum distillation at 104-105 °C and 60 Pa to yield the final product.[3][4]

Summary of Quantitative Data

| Step | Starting Material | Product | Method | Yield |

| 1 | 3-Hydroxypyridine | 3-Hydroxypiperidine | Hydrogenation (Rh-Ni/C)[1] | 96% |

| 1 | 3-Hydroxypyridine | 3-Hydroxypiperidine | Hydrogenation (Rh/C)[2] | 81.3% |

| 2 | 3-Hydroxypiperidine | 1-Boc-3-hydroxypiperidine | Boc Protection[3] | 94% |

| 3 | 1-Boc-3-hydroxypiperidine | This compound | Oppenauer Oxidation[3] | 92.9% |

| Overall | 3-Hydroxypyridine | This compound | Rh-Ni/C, Boc Protection, Oppenauer Oxidation | ~83% [3] |

Logical Relationship Diagram

Caption: Key reagents and transformations in the synthesis of this compound.

References

- 1. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Oxidation of 1-Boc-3-piperidinol to 1-Boc-3-piperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-piperidone is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents. The controlled oxidation of its precursor, 1-Boc-3-piperidinol, is a fundamental transformation in many synthetic routes. This document provides detailed protocols for several common and effective methods for this oxidation, along with a comparative summary of their key features to aid in method selection. The protocols are designed to be clear and reproducible for researchers in drug development and organic synthesis.

Comparative Overview of Oxidation Methods

The choice of an oxidizing agent for the conversion of 1-Boc-3-piperidinol to this compound is crucial and depends on factors such as scale, substrate sensitivity, desired purity, and available laboratory resources. Below is a summary of common methods with their typical reaction parameters and outcomes.

| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Features |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 0 to rt | 18 | 86 | Mild conditions, high yield, commercially available reagent.[1] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | rt | 18 | Not specified, but effective | Chromium-based reagent, requires careful handling and disposal.[1] |

| Oppenauer Oxidation | Aluminum isopropoxide / Pimelyl ketone | Dichloromethane (DCM) | 80 | 8 | 92.9 (after distillation) | High temperature, suitable for large scale.[2][3][4] |

| Parikh-Doering Oxidation | SO₃·Py / DMSO | Dichloromethane (DCM) | 0 to rt | 0.5 - 2 | >90 (general) | Mild, non-cryogenic DMSO-based method.[5][6] |

| Swern Oxidation | Oxalyl chloride / DMSO | Dichloromethane (DCM) | -78 to rt | 0.5 - 2 | High (general) | Requires cryogenic temperatures, produces malodorous byproducts.[7][8] |

| TEMPO-catalyzed Oxidation | TEMPO / NaOCl | Dichloromethane (DCM) | 0 - 30 | Not specified | >67 (overall) | Catalytic, uses inexpensive bleach as the terminal oxidant.[9] |

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is favored for its mild reaction conditions and high yields.[10][11][12]

Materials:

-

1-Boc-3-piperidinol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 1-Boc-3-piperidinol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Dess-Martin Periodinane (1.1 eq) to the cooled solution in portions.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Continue stirring at room temperature for 18 hours. A white solid will precipitate.

-

Filter the reaction mixture to remove the white solid and wash the solid with EtOAc.

-

Combine the filtrate and washings. Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to quench any remaining DMP.

-

Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid. The reported yield for a similar procedure is 86%.[1]

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

An alternative method using a chromium-based oxidant.[1]

Materials:

-

1-Boc-3-piperidinol

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of PCC (3.0 eq) in anhydrous DCM in a round-bottom flask, add a solution of 1-Boc-3-piperidinol (1.0 eq) in anhydrous DCM at room temperature.

-

Stir the reaction mixture vigorously for 18 hours at room temperature.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired this compound.

Protocol 3: Parikh-Doering Oxidation

A mild, non-cryogenic DMSO-based oxidation.[5][6][13]

Materials:

-

1-Boc-3-piperidinol

-

Sulfur trioxide pyridine (B92270) complex (SO₃·Py)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1-Boc-3-piperidinol (1.0 eq) and a tertiary amine base such as triethylamine (3.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution or slurry of sulfur trioxide pyridine complex (2.0-3.0 eq) in anhydrous DCM.

-

Slowly add the SO₃·Py mixture to the alcohol solution at 0 °C.

-

Add anhydrous DMSO (5.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Dess-Martin Periodinane (DMP) oxidation of 1-Boc-3-piperidinol.

Caption: Workflow for the oxidation of 1-Boc-3-piperidinol using Dess-Martin Periodinane.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Purification of 1-Boc-3-piperidone by Vacuum Distillation: Application Notes and Protocols

Abstract

This document provides a detailed protocol for the purification of 1-Boc-3-piperidone via vacuum distillation. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for successful downstream applications.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving high-purity this compound. The protocol includes information on the physical properties of the compound, potential impurities, and a step-by-step guide to the vacuum distillation process.

Introduction

This compound, also known as tert-butyl 3-oxopiperidine-1-carboxylate, is a versatile synthetic intermediate widely used in medicinal chemistry.[2][3] It serves as a crucial building block for the synthesis of a variety of bioactive molecules, including analgesics and anti-inflammatory agents.[2] The purity of this compound is paramount, as impurities can lead to side reactions and complicate the synthesis of target compounds.

Crude this compound, obtained from synthesis, often contains residual solvents, unreacted starting materials (such as 1-Boc-3-hydroxypiperidine), and byproducts from the oxidation reaction.[4][5] Vacuum distillation is a highly effective method for purifying this compound due to its relatively high boiling point at atmospheric pressure and its thermal sensitivity. This technique allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for a successful vacuum distillation.

| Property | Value | Reference |

| CAS Number | 98977-36-7 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [6] |

| Appearance | White to yellow low melting solid | [1][7] |

| Melting Point | 35-40 °C | [1][2][7][8] |

| Boiling Point | 289.8 °C at 760 mmHg | [1] |

| Boiling Point (Vacuum) | 104-105 °C at 60 Pa (0.45 mmHg) | [5][7][9] |

| Density | 1.099 g/cm³ | [1] |

| Solubility | Insoluble in water | [1][7] |

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the procedure for the purification of crude this compound using vacuum distillation.

Materials and Equipment

-

Crude this compound

-

Round-bottom flask (distillation flask)

-

Short path distillation head with Vigreux column

-

Receiving flasks

-

Thermometer and adapter

-

Heating mantle with stirrer

-

Vacuum pump

-

Cold trap

-

Vacuum gauge

-

Glass wool or other insulating material

-

Clamps and stands

Pre-Distillation Setup

-

Assemble the Distillation Apparatus: Set up the short path distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

-

Charge the Distillation Flask: Add the crude this compound to the distillation flask. A stir bar should be included for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

-

Insulate the Apparatus: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.

-

Connect the Vacuum System: Connect the vacuum pump to the distillation apparatus through a cold trap. The cold trap, cooled with dry ice/acetone or liquid nitrogen, is crucial to protect the pump from corrosive vapors.

-

Position the Thermometer: Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

Distillation Procedure

-

Start the Vacuum: Turn on the vacuum pump and allow the system to evacuate to the desired pressure. A pressure of around 60 Pa is a good starting point.[5][7][9]

-

Begin Heating: Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle. Start with a low temperature and gradually increase it.

-

Monitor for Distillation: As the temperature of the oil bath rises, the crude material will begin to degas and then boil. The temperature of the vapor should be monitored closely.

-

Collect Fractions:

-

Forerun: Collect the initial, lower-boiling fraction in the first receiving flask. This fraction will likely contain residual solvents and other volatile impurities.

-

Main Fraction: As the vapor temperature stabilizes at the boiling point of this compound under the applied vacuum (approximately 104-105 °C at 60 Pa), switch to a clean receiving flask to collect the purified product.[5][7][9] The purified this compound will solidify in the receiving flask if it is cooled.

-

Tailings: Once the distillation rate slows and the vapor temperature begins to drop or fluctuate, stop the distillation. The remaining material in the distillation flask consists of higher-boiling impurities and decomposition products.

-

-

Shutdown:

-

Turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure.

-

Turn off the vacuum pump.

-

Dismantle the apparatus and collect the purified this compound.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by vacuum distillation.

Caption: A flowchart of the vacuum distillation process.

Expected Purity and Yield

The purity of the distilled this compound can be assessed by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A successful vacuum distillation can significantly improve the purity of the product, with expected purities often exceeding 98%.[2][10] The yield of the purified product will depend on the purity of the starting crude material but can be expected to be in the range of 80-95%.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Bumping/Uncontrolled Boiling | - No stir bar- Heating too rapidly- High vacuum with low-boiling impurities | - Add a stir bar- Decrease the heating rate- Gradually increase the vacuum |

| No Distillate | - Vacuum leak- Insufficient heating- Blockage in the condenser | - Check all joints for proper sealing- Increase the heating mantle temperature- Ensure the condenser is clear |

| Product Solidifies in Condenser | - Condenser is too cold- High melting point of the product | - Use room temperature water in the condenser or no cooling |

| Low Yield | - Incomplete distillation- Loss of product due to high vacuum- Decomposition of the product | - Ensure distillation is complete- Use a more efficient cold trap- Lower the distillation temperature by using a higher vacuum |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Vacuum distillation can pose an implosion hazard. Inspect all glassware for cracks or defects before use.

-

Use a safety shield around the distillation apparatus.

-

Be cautious when handling the cold trap, especially when using liquid nitrogen.

By following this detailed protocol, researchers can effectively purify this compound to a high degree of purity, ensuring the quality and reliability of their subsequent synthetic endeavors.

References

- 1. mt.hsp-pharma.com [mt.hsp-pharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 98977-36-7 [chemicalbook.com]

- 8. N-叔丁氧羰基-3-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

Application Note: High-Purity Isolation of 1-Boc-3-piperidone via Flash Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of 1-Boc-3-piperidone, a key intermediate in pharmaceutical synthesis, using flash column chromatography. The described method employs a silica (B1680970) gel stationary phase and a gradient elution with a hexane (B92381)/ethyl acetate (B1210297) mobile phase, consistently yielding high-purity product suitable for subsequent synthetic steps. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

N-Boc-3-piperidone is a critical building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] Its purity is paramount for the success of subsequent reactions, influencing yield, stereocontrol, and the impurity profile of the final active pharmaceutical ingredient. Flash column chromatography is a rapid and efficient purification technique widely used for intermediates like this compound.[3][4][5] This protocol details a robust method for its purification, separating it from unreacted starting materials and reaction byproducts.

Materials and Equipment

-

Chemicals:

-

Crude this compound

-

Silica Gel (200-300 mesh or equivalent for flash chromatography)[6]

-

n-Hexane (HPLC grade)

-

Ethyl Acetate (EtOAc, HPLC grade)

-

Dichloromethane (DCM, optional for sample loading)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Potassium Permanganate (KMnO₄) stain or p-anisaldehyde stain for TLC visualization

-

-

Equipment:

-

Flash Chromatography System (e.g., CombiFlash) or manual glass column setup

-

Glass column (appropriate size for the scale of purification)

-

Fraction collector or test tubes/flasks for manual collection

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Air or nitrogen line for column packing and running (if manual)

-

Experimental Protocol

This protocol is optimized for the purification of approximately 5-10 grams of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.

3.1. TLC Analysis of Crude Material Before beginning the purification, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal mobile phase composition.

-

Dissolve a small amount of the crude material in ethyl acetate or dichloromethane.

-

Spot the solution onto a TLC plate.

-

Develop the plate using various ratios of hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1 Hexane:EtOAc).

-

Visualize the plate under a UV lamp and then with a chemical stain (e.g., KMnO₄).

-

The ideal starting eluent for the flash column will give the desired product, this compound, an Rf value of approximately 0.2-0.3.

3.2. Column Preparation (Slurry Packing Method)

-

Select a glass column of appropriate diameter based on the amount of crude material.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.

-

In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 15-20% EtOAc in hexane).

-

Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

-